3-Furoic acid

概要

説明

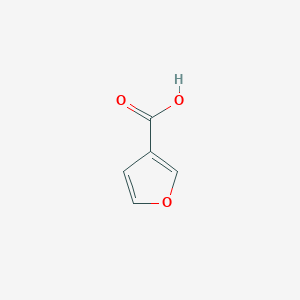

3-フロン酸: フラン-3-カルボン酸 は、分子式C5H4O3 の有機化合物です。これは、複素環式芳香族化合物であるフランの誘導体です。3-フロン酸は、水および有機溶媒に可溶な無色の結晶性固体です。そのユニークな特性により、さまざまな化学および工業用途で広く使用されています .

2. 製法

合成経路および反応条件:

工業的製造方法:

3. 化学反応解析

反応の種類:

酸化: 3-フロン酸は、酸化反応を受けて、フラン-2,5-ジカルボン酸などのさまざまな誘導体を生成することができます.

還元: これは、さまざまな官能基を持つフラン誘導体を生成するために還元することができます。

一般的な試薬および条件:

酸化剤: 過マンガン酸カリウム、硝酸。

還元剤: 触媒の存在下での水素ガス。

ディールス・アルダー反応条件: 通常、マレイミドなどのジエノフィルを伴い、水を使用することで反応を促進することができます.

生成される主な生成物:

フラン-2,5-ジカルボン酸: 酸化によって生成されます。

さまざまなフラン誘導体: 還元および置換反応によって生成されます

4. 科学研究の応用

化学:

生物学および医学:

抗菌剤: 3-フロン酸を含むフラン誘導体は、細菌の増殖を阻害する能力により、抗菌剤としての可能性を示しています.

脂質低下作用: 3-フロン酸は、げっ歯類で脂質低下作用を示し、血清コレステロール値およびトリグリセリド値を低下させます.

産業:

ポリマーおよび香味料: これは、ポリマー、香味料、香料の製造に使用されます.

準備方法

化学反応の分析

Types of Reactions:

Reduction: It can be reduced to form furan derivatives with different functional groups.

Substitution: this compound can participate in substitution reactions, such as the Diels-Alder reaction, where it acts as a diene.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, nitric acid.

Reducing Agents: Hydrogen gas in the presence of a catalyst.

Diels-Alder Reaction Conditions: Typically involves dienophiles like maleimide and can be enhanced by using water as a solvent.

Major Products Formed:

Furan-2,5-dicarboxylic acid: Formed through oxidation.

Various furan derivatives: Formed through reduction and substitution reactions

科学的研究の応用

Synthesis of Derivatives

3-Furoic acid is utilized in the synthesis of various chemical derivatives, particularly through Diels–Alder reactions. Studies have shown that it acts as a reactive diene when coupled with maleimide dienophiles, yielding products that are useful in materials science and organic chemistry .

Table 1: Diels–Alder Reaction Yields

| Solvent | Exo Product Yield (%) | Endo Product Yield (%) | Total Yield (%) |

|---|---|---|---|

| Water | 75 | 51 | 126 |

| Dimethylformamide | 15 | 10 | 25 |

This table illustrates the influence of solvent choice on the yields of the respective Diels–Alder products.

Research indicates that this compound exhibits hypolipidemic properties, lowering serum cholesterol and triglyceride levels in rodent models. This suggests potential applications in pharmaceuticals aimed at managing lipid profiles in humans .

Food Science

This compound has been detected in various foods and may serve as a biomarker for dietary intake. Its presence in foods like asparagus and certain meats indicates its relevance in food chemistry and safety assessments .

Case Studies

Case Study 1: Diels–Alder Reactions

In a study exploring the reactivity of furoic acids, researchers demonstrated that this compound could be effectively used in Diels–Alder reactions, providing insights into its kinetic and thermodynamic favorability compared to its isomer, 2-furoic acid. The results indicated that reactions conducted in aqueous solutions yielded significantly higher conversion rates .

Case Study 2: Hypolipidemic Effects

Another study investigated the effects of this compound on lipid metabolism in rodents. The findings revealed a notable reduction in serum cholesterol levels, highlighting its potential therapeutic applications for hyperlipidemia management .

作用機序

分子標的および経路:

6. 類似化合物の比較

類似化合物:

フルフラール: フランのアルデヒド誘導体であり、3-フロン酸の合成における前駆体として使用されます.

フラン-2-カルボン酸: 似た化学的性質を持つ別のフラン誘導体です.

独自性:

類似化合物との比較

Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of 3-Furoic acid.

Furan-2-carboxylic acid: Another furan derivative with similar chemical properties.

Uniqueness:

生物活性

3-Furoic acid, also known as 3-carboxyfuran or 3-furoate, is an organic compound belonging to the class of furoic acids. It possesses a furan ring with a carboxylic acid group at the C3 position. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis.

- Molecular Formula : CHO

- Molecular Weight : 112.08 g/mol

- CAS Number : 502-12-1

- Structure : The structure of this compound features a furan ring with a carboxylic acid group, which is critical for its reactivity and biological activity.

Sources and Occurrence

This compound has been detected in various food sources, including:

- Anatidae (waterfowl)

- Asparagus (Asparagus officinalis)

- Chickens (Gallus gallus)

- Domestic pigs (Sus scrofa domestica)

These occurrences suggest that this compound could serve as a potential biomarker for dietary intake of these foods .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study evaluating various compounds from Tamarindus indica, this compound was identified among the bioactive constituents with notable antioxidant activity. The antioxidant capacity was assessed using methods such as DPPH and FRAP, demonstrating its potential in combating oxidative stress .

Antimicrobial Activity

This compound has shown promising antibacterial effects against several pathogens. In studies involving plant extracts rich in furan derivatives, it was reported that these compounds, including this compound, displayed inhibitory activity against common bacterial strains. Specifically, the minimum inhibitory concentration (MIC) values indicated strong sensitivity of certain bacteria to this compound, making it a candidate for further exploration in antimicrobial therapies .

Diels–Alder Reactions

In synthetic organic chemistry, this compound acts as a reactive diene in Diels–Alder reactions. It has been shown to couple effectively with maleimide dienophiles under mild conditions, yielding various adducts that can be further transformed into valuable chemical products. This property highlights its utility in synthetic methodologies for creating complex organic molecules .

Case Studies and Research Findings

- Antioxidant and Antibacterial Evaluation :

-

Synthetic Applications :

- Research conducted on the reactivity of furoic acids in Diels–Alder reactions revealed that this compound is favored both kinetically and thermodynamically when reacting with maleimides. The study emphasized solvent effects on reaction rates, indicating that water enhances the reactivity of this compound compared to other solvents like dimethylformamide .

Summary Table of Biological Activities

特性

IUPAC Name |

furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCCAYCGZOLTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197611 | |

| Record name | 3-Furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

64 mg/mL | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

488-93-7 | |

| Record name | 3-Furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FUROIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88A3S7RG98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 122 °C | |

| Record name | 3-Furoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-furoic acid?

A1: The molecular formula of this compound is C5H4O3, and its molecular weight is 112.08 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. For instance, [] X-ray crystallography has been used to determine its crystal structure, revealing that it represents the first example of a crystal structure of a mono-ester of furoic acid. NMR spectroscopy, particularly 1H NMR, is commonly used to confirm the structure of this compound and its derivatives. [, , ]

Q3: What are some common synthetic routes to this compound?

A3: this compound can be synthesized through various methods. One approach involves the reaction of 4-phenyloxazole with propiolic acid, yielding this compound in a 37% yield. [] Another method utilizes the Birch reduction of 2-methyl-3-furoic acid. [] Additionally, a more efficient synthesis utilizes the preparation of 3-Lithiofuran as an intermediate. []

Q4: How does the presence of a substituent at the 5-position of the furan ring affect the reactivity of this compound?

A4: Studies on the alkaline hydrolysis of 5-substituted 2-thiophenecarboxylic esters, which are structurally similar to this compound, indicate that the presence of electron-withdrawing groups at the 5-position generally increases the rate of hydrolysis. [] This suggests that the nature of substituents on the furan ring can significantly influence the reactivity of this compound.

Q5: Can this compound undergo lithiation? If so, what is the preferred site of lithiation?

A5: Yes, this compound and its derivatives can undergo regioselective lithiation. Studies have shown that 2-(tert-butyldimethylsilyl)-3-furoic acid undergoes lithiation exclusively at the C-4 position when treated with butyllithium. [] This regioselectivity is valuable for introducing substituents at specific positions of the furan ring.

Q6: How does protecting the 3-hydroxymethyl group in 2-silylated-3-(hydroxymethyl)furan affect its lithiation?

A6: Protecting the 3-hydroxymethyl group with a triethylsilane alters the site of lithiation from C-4 to C-5. [] This change in regioselectivity allows for the synthesis of a wider range of substituted furan derivatives.

Q7: Can the silyl group in 2-silylated furan derivatives be easily removed?

A7: Yes, the silyl group can be efficiently removed using reagents like tetra-n-butylammonium fluoride (n-Bu4NF). [] This deprotection step is crucial for accessing a variety of substituted furan compounds.

Q8: What are some notable applications of this compound and its derivatives?

A8: this compound serves as a valuable building block in organic synthesis. It is a key starting material for synthesizing various furan-containing natural products. [] Additionally, derivatives of this compound, such as 2-methyl-5-aryl-3-furoic acids, have shown interesting antifungal activities. []

Q9: Has this compound been explored in the development of new drugs?

A9: Yes, research suggests that this compound can be used as a bioisosteric replacement for proline in the design of melanostatin neuropeptide analogues. These analogues have shown potential as potent positive allosteric modulators of dopamine D2 receptors, opening new avenues for developing anti-Parkinson's therapeutics. []

Q10: Are there any known glycosidase inhibitory activities associated with 5-(1', 4'-dideoxy-1', 4'-imino-d-erythrosyl)-2-methyl-3-furoic acid derivatives?

A10: Yes, research indicates that certain derivatives, specifically the S-phenyl thioester derivative, exhibit selective inhibition of α-L-fucosidase. [] Additionally, the N-benzylcarboxamide derivative displays inhibitory activity against β-galactosidase. []

Q11: How do the different esters of 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid compare in terms of their glycosidase inhibitory activities?

A11: The type of ester group significantly impacts the glycosidase inhibitory activity. For instance, the S-phenyl thioester shows a strong and selective inhibition of α-L-fucosidase. In contrast, the N-benzylcarboxamide exhibits good inhibition of β-galactosidase. [] The variation in activity highlights the importance of the ester moiety in determining target selectivity.

Q12: What is the “Furanic Index” and how is this compound involved?

A12: The “Furanic Index” (FI) is a proposed parameter for evaluating honey quality. It involves the simultaneous electrochemical reduction of furanic compounds found in honey, including this compound. [] This index could provide valuable insights into the freshness, adulteration, and potential heat treatment of honey samples.

Q13: Is this compound found in food? If so, what are the implications for human health?

A13: Yes, this compound can be found in various foods, often as a product of thermal processing or as a metabolite of furfural, which is naturally present in some foods. [, ] While this compound itself is not considered highly toxic, its presence in food, along with other furanic compounds like 5-hydroxymethylfurfural (HMF), is monitored due to potential health concerns associated with high intakes of these compounds.

Q14: Are there any studies on the toxicity of this compound and its impact on nematode larvae?

A14: Research has investigated the toxicity of various organic compounds, including this compound, on the larvae of the parasitic nematodes Strongyloides papillosus and Haemonchus contortus. Results indicated that this compound exhibits strong toxicity towards these nematode larvae. []

Q15: How can we determine the levels of this compound in biological samples?

A15: Analytical techniques like solid-phase microextraction coupled with gas chromatography/mass spectrometry (SPME-GC/MS) have been successfully used to determine the levels of this compound and other furanic compounds in urine samples. [] This method allows for the sensitive and accurate quantification of these compounds in complex biological matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。